N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclododecyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-17(16-14-20-19-22(18(16)24)12-13-25-19)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h14-15H,1-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHYSFAFZTGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Properties
Thiazolo[3,2-a]pyrimidine derivatives are known for their anticancer potential. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate high activity against human lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) cell lines. Specifically, one derivative exhibited an IC50 value of 2.2 μM against A549 cells and 5.6 μM against HeLa cells, indicating potent anticancer effects .
Antimicrobial Activity
N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also shown promising antibacterial properties. Compounds from this class have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to high activity levels . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes.
Antidiabetic Effects
Recent studies suggest that thiazolo[3,2-a]pyrimidine derivatives may possess antidiabetic properties by acting as inhibitors of key enzymes involved in glucose metabolism. This potential application is particularly relevant given the rising prevalence of diabetes worldwide .
Mechanistic Insights
The biological activities of this compound are often linked to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Molecular docking studies have indicated that these compounds bind effectively to the enzyme's active site .
- Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptors, enhancing their activity and providing therapeutic benefits in neurological disorders .
Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a specific derivative showed cytotoxicity against M-HeLa cells that was twice as effective as the standard drug Sorafenib .
- Evaluation of Antimicrobial Activity : Another investigation assessed various thiazolo[3,2-a]pyrimidines for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing significant activity .
Mechanism of Action
The mechanism of action of N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Cyclododecyl Impact : The bulky cyclododecyl group likely reduces solubility in polar solvents compared to phenyl or ethyl substituents but may enhance membrane permeability in biological systems.
- Crystallography : Derivatives with halogen substituents (e.g., Br in ) exhibit π-halogen interactions, stabilizing crystal packing. The cyclododecyl group’s flexibility may lead to less ordered crystalline structures .
Biological Activity
N-cyclododecyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action.
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have been studied for their anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : this compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines in vitro. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial and antifungal activities. Specifically:
- Antibacterial Effects : The compound has displayed activity against Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antibiotics .
- Antifungal Properties : In vitro tests have indicated that certain derivatives are effective against various fungal strains, positioning them as potential antifungal agents .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has been evaluated for other biological activities:
- Antidiabetic Activity : Some thiazolo[3,2-a]pyrimidine derivatives have shown promise as antidiabetic agents by improving insulin sensitivity and glucose uptake in cellular models .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to modulation of NMDA receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : It may modulate neurotransmitter receptors such as NMDA receptors, which are implicated in neurodegenerative diseases.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
Study 1: Anticancer Activity Evaluation
In a study published by the Beilstein Journal of Organic Chemistry, thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The leading compounds showed IC50 values significantly lower than standard chemotherapy agents against MCF-7 and HeLa cells .
Study 2: Antimicrobial Efficacy
A research article highlighted the synthesis of various thiazolo[3,2-a]pyrimidine derivatives and their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as templates for developing new antibiotics .
Q & A
Basic: What are the common synthetic routes for N-cyclododecyl-thiazolo[3,2-a]pyrimidine derivatives, and how do reaction conditions influence yields?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiazole precursors with carbonyl-containing reagents. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) yields carboxamide derivatives . Key factors affecting yields include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Catalysts : Sodium acetate facilitates deprotonation and cyclization .
- Temperature : Prolonged reflux (8–10 hours) ensures complete ring closure .
Typical yields range from 70–78% under optimized conditions.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing thiazolo[3,2-a]pyrimidine stereochemistry?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves stereochemistry via precise bond angle/planarity measurements. For instance, deviations of ~0.224 Å from the pyrimidine ring plane confirm non-planar conformations . SHELX programs are standard for refinement, with hydrogen atoms modeled using riding approximations .
- NMR : H and C NMR identify substituent effects on chemical shifts (e.g., deshielding of carbonyl carbons at δ ~165–170 ppm) .
- IR spectroscopy : Confirms carboxamide C=O stretches (~1680 cm) and thiazole C-S vibrations (~690 cm) .
Advanced: How can researchers resolve contradictions between computational geometry predictions and experimental XRD data for thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvation vs. crystal packing). To address this:
Validate computational models : Use higher-level theory (DFT with B3LYP/6-311+G(d,p)) and compare electrostatic potential maps with XRD electron density .
Refine XRD data : Check for overfitting using SHELXL’s Rfree and residual density maps .
Consider environmental effects : Molecular mechanics simulations can model crystal packing forces that distort gas-phase-optimized geometries .
Advanced: What strategies optimize crystallization of thiazolo[3,2-a]pyrimidine derivatives for non-centrosymmetric crystal engineering?
Methodological Answer:
Non-centrosymmetric crystals are critical for nonlinear optical applications. Strategies include:
- Introducing chiral centers : Use enantiopure cyclododecyl groups to induce asymmetric packing .
- Hydrogen bond design : Substituents like hydroxyl or methoxy groups form directional C–H···O/N interactions, favoring polar space groups (e.g., P2) .
- Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) produces high-quality single crystals with minimized twinning .
Advanced: How do intermolecular hydrogen bonding patterns influence the physicochemical properties of thiazolo[3,2-a]pyrimidine crystals?
Methodological Answer:
Hydrogen bonding governs solubility, thermal stability, and bioactivity:
- Crystal packing : Bifurcated C–H···O bonds create chains along the c-axis, enhancing thermal stability (e.g., melting points >420 K) .
- Solubility : Carboxylic acid substituents form dimeric O–H···O interactions, reducing aqueous solubility but improving lipid membrane permeability .
- Graph set analysis : Use Etter’s notation to classify motifs (e.g., R_2$$^2(8) rings) and predict supramolecular reactivity .
Basic: What are the key challenges in purifying thiazolo[3,2-a]pyrimidine carboxamides, and how are they addressed?
Methodological Answer:
Common challenges include:
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aldehydes .
- Polymorphism : Recrystallization from ethanol/acetone mixtures isolates the most thermodynamically stable form .
- Hygroscopicity : Lyophilization avoids hydrate formation in carboxamide derivatives .
Advanced: How can researchers leverage SHELX and WinGX for high-throughput crystallographic analysis of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- Data reduction : Use SHELXC/D/E for rapid phase determination in pipelines .
- Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) improve convergence for poorly diffracting crystals .
- Visualization : WinGX’s ORTEP module generates publication-ready thermal ellipsoid diagrams and packing diagrams .
Advanced: What role do substituents play in modulating the biological activity of thiazolo[3,2-a]pyrimidine-6-carboxamides?
Methodological Answer:
- Electron-withdrawing groups (e.g., F, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Bulky alkyl chains (e.g., cyclododecyl) : Improve metabolic stability by shielding the carboxamide moiety from hydrolysis .
- Methoxy groups : Increase bioavailability via π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
